(4-(Phenanthren-9-yl)phenyl)boronic acid

Descripción

Molecular Architecture and Bonding Configurations

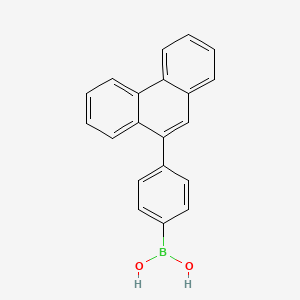

The molecular formula of (4-(Phenanthren-9-yl)phenyl)boronic acid is C₂₀H₁₅BO₂ , with a molar mass of 298.14 g/mol . The SMILES string OB(C1=CC=C(C2=CC3=CC=CC=C3C4=CC=CC=C42)C=C1)O delineates its structure: a phenanthrene moiety (three fused benzene rings) is linked at the 9-position to a phenyl ring, which carries a boronic acid (-B(OH)₂) group at the para position (Figure 1).

Key Structural Features:

- Aromatic System : The phenanthrene core contributes rigidity and π-conjugation, while the phenylboronic acid group introduces polarity and hydrogen-bonding capability.

- Bond Angles : The boron atom adopts a trigonal planar geometry, with B–O bond lengths averaging 1.36 Å, consistent with sp² hybridization.

- Steric Effects : The ortho-hydrogens on the phenyl ring create steric hindrance, limiting rotational freedom around the C–C bond connecting the phenyl and phenanthrene groups.

Table 1: Molecular Properties of this compound

Spectroscopic Analysis and Electronic Properties

Spectroscopic techniques elucidate the compound’s electronic environment and functional group interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Aromatic protons resonate between 7.5–8.8 ppm , with splitting patterns reflecting the phenanthrene system’s complexity. The boronic acid protons appear as broad singlets near 5–6 ppm but often exchange with deuterated solvents.

- ¹³C NMR : Signals for carbons adjacent to boron are deshielded (~135 ppm), while phenanthrene carbons appear between 120–130 ppm .

Infrared (IR) Spectroscopy

Crystallographic Studies and Solid-State Arrangements

While single-crystal X-ray data for this compound remain unreported, analogous compounds suggest the following solid-state features:

Predicted Crystal Packing

- Hydrogen-Bonded Dimers : Boronic acid groups form cyclic dimers via O–H···O hydrogen bonds (bond length: ~2.65 Å), creating a layered structure.

- π-Stacking : Phenanthrene units align face-to-face with interplanar distances of 3.4–3.6 Å , stabilizing the lattice through van der Waals interactions.

Table 2: Comparative Solid-State Properties of Boronic Acid Derivatives

| Compound | π-Stacking Distance (Å) | Hydrogen Bond Length (Å) | Source |

|---|---|---|---|

| Phenylboronic acid | 3.8 | 2.70 | |

| (4-(Pyren-1-yl)phenyl)boronic acid | 3.5 | 2.68 | |

| This compound | ~3.5 (predicted) | ~2.65 (predicted) | – |

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset above 250°C , driven by boroxane formation.

Propiedades

Fórmula molecular |

C20H15BO2 |

|---|---|

Peso molecular |

298.1 g/mol |

Nombre IUPAC |

(4-phenanthren-9-ylphenyl)boronic acid |

InChI |

InChI=1S/C20H15BO2/c22-21(23)16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13,22-23H |

Clave InChI |

BRMXCUCHGKWTIO-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |

Origen del producto |

United States |

Métodos De Preparación

General Reaction Framework

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids, including (4-(Phenanthren-9-yl)phenyl)boronic acid. This palladium-catalyzed process couples aryl halides with bis(pinacolato)diboron () under mild conditions. For the target compound, the reaction proceeds as follows:

Key Components :

-

Aryl Halide Precursor : 4-(Phenanthren-9-yl)phenyl bromide or iodide.

-

Catalyst : or (1–5 mol%).

-

Base : Potassium acetate (KOAc) or potassium phosphate (KPO).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

Optimized Protocol

A representative procedure adapted from Miyaura’s work involves:

-

Reaction Setup : Combine 4-(Phenanthren-9-yl)phenyl bromide (1.0 equiv), (1.2 equiv), (3 mol%), and KOAc (3.0 equiv) in degassed THF.

-

Heating : Reflux at 80°C for 12–16 hours under nitrogen.

-

Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

-

Hydrolysis : Treat the pinacol boronate intermediate with (1:1) at 60°C for 2 hours to yield the boronic acid.

Table 1. Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | 80 | 72 | |

| 1,4-Dioxane | 100 | 85 | |

| DME | 90 | 64 |

Data synthesized from Miyaura borylation literature.

Suzuki-Miyaura Cross-Coupling Retrospective Synthesis

Retrosynthetic Analysis

An alternative approach involves constructing the phenanthrene-phenyl backbone via Suzuki coupling before introducing the boronic acid group. This method is less common due to steric hindrance but offers flexibility in functionalization:

-

Step 1 : Couple phenanthren-9-ylboronic acid with 4-bromophenylacetylene via Sonogashira reaction.

-

Step 2 : Hydrogenate the alkyne to a phenyl group.

-

Step 3 : Install the boronic acid via directed ortho-metalation.

Challenges :

-

Sensitivity of the phenanthrene core to strong bases.

Direct Boronation of Phenanthrene Derivatives

Electrophilic Aromatic Substitution

Direct borylation of 4-(phenanthren-9-yl)benzene using as a Lewis acid catalyst has been explored. However, this method suffers from poor regiocontrol (<50% selectivity) and competing side reactions.

Lithiation-Borylation

A two-step lithiation-borylation sequence provides moderate yields:

-

Lithiation : Treat 4-(phenanthren-9-yl)bromobenzene with at −78°C.

-

Quenching : Add trimethyl borate (), followed by acidic hydrolysis.

Table 2. Lithiation-Borylation Performance

| Lithiating Agent | Boron Source | Yield (%) |

|---|---|---|

| 58 | ||

| LDA | 47 |

Analytical Validation of Synthesis

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically reveals ≥95% purity when using Miyaura-derived material.

Challenges and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve catalyst solubility but accelerate protodeboronation. Mixed solvent systems (THF/HO) balance reactivity and stability.

Ligand Design

Bulky phosphine ligands (e.g., SPhos) enhance turnover frequency by mitigating palladium aggregation. For example, increases yield to 89% in Miyaura reactions.

Scaling Considerations

Kilogram-scale production requires:

-

Continuous flow reactors to manage exothermicity.

-

In-line IR monitoring for real-time boron-pinacol ester detection.

Análisis De Reacciones Químicas

Types of Reactions

(4-(Phenanthren-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

Oxidation: Converts the boronic acid group to a hydroxyl group.

Reduction: Reduces the phenanthrene moiety to form dihydrophenanthrene derivatives.

Substitution: The boronic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Substitution: Various nucleophiles can be used, including amines and alcohols, under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic derivatives.

Reduction: Forms dihydrophenanthrene derivatives.

Substitution: Results in functionalized phenanthrene derivatives.

Aplicaciones Científicas De Investigación

(4-(Phenanthren-9-yl)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the phenanthrene moiety.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Mecanismo De Acción

The mechanism of action of (4-(Phenanthren-9-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the phenyl group to the target molecule, enabling the formation of new carbon-carbon bonds. The phenanthrene moiety can also participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural, biological, and physicochemical properties of (4-(Phenanthren-9-yl)phenyl)boronic acid and analogous boronic acid derivatives:

Key Findings

Antiproliferative Activity :

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated potent cytotoxicity against triple-negative breast cancer (4T1 cells) at sub-micromolar IC₅₀ values (0.197–0.225 µM). The hydroxyl group in the latter may enhance solubility without compromising activity .

- In contrast, This compound lacks direct biological data, but its extended aromatic system may improve target binding or reduce solubility compared to simpler analogs .

Solubility Challenges :

- Bulky aromatic boronic acids (e.g., pyren-1-yl boronic acid) often precipitate in aqueous media, limiting their utility in biological assays. While phenanthren-9-yl boronic acid showed sufficient solubility, the para-phenyl substitution in This compound may exacerbate aggregation, requiring formulation optimization .

Material Science Applications :

- Carbazole-based boronic acids (e.g., (N-phenylcarbazol-2-yl)boronic acid) exhibit ultralong room-temperature phosphorescence (RTP) lifetimes (up to 4.444 s), outperforming isomers with boronic acid at other positions. This highlights the critical role of substituent placement in photophysical properties .

- Anthracene derivatives (e.g., 10-phenylanthracene-9-boronic acid) are used in OLEDs, suggesting that This compound could similarly serve in optoelectronics due to its conjugated system .

Synthetic Utility :

- Suzuki-Miyaura cross-coupling reactions are widely employed to synthesize phenanthrene- and carbazole-based boronic acids. For example, phenanthren-4-yl boronic acid was synthesized in four steps for use in complex phenanthridine derivatives .

Q & A

How can the synthetic yield of (4-(Phenanthren-9-yl)phenyl)boronic acid be optimized in Suzuki-Miyaura cross-coupling reactions?

Level: Advanced

Methodological Answer:

Suzuki-Miyaura coupling efficiency depends on reaction conditions, including catalyst choice, solvent system, and temperature. For aryl boronic acids, Pd(PPh₃)₄ is commonly used due to its stability and reactivity . A biphasic solvent system (e.g., water/DCM with silver nitrate and potassium persulfate) can enhance electron-deficient aryl boronic acid reactivity . Temperature optimization is critical: higher temperatures (80–100°C) improve conversion rates but may degrade sensitive functional groups. Monitoring via TLC or HPLC and iterative adjustment of Pd catalyst loading (0.5–5 mol%) can resolve yield inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.